Emiglitate

Description

Contextualization within Alpha-Glucosidase Inhibitor Research

Alpha-glucosidase inhibitors (AGIs) represent a class of oral antidiabetic drugs designed to manage postprandial hyperglycemia by interfering with carbohydrate digestion and absorption in the gastrointestinal tract scribd.comcellmolbiol.org. These inhibitors competitively and reversibly target membrane-bound intestinal alpha-glucosidases and pancreatic alpha-amylase, enzymes responsible for breaking down complex carbohydrates and disaccharides into absorbable monosaccharides like glucose scribd.commims.com. By delaying this process, AGIs reduce the rate at which glucose enters the bloodstream, thereby mitigating the sharp rise in blood glucose levels after meals scribd.commims.com.

Emiglitate is characterized as a potent, selective, and competitive inhibitor of alpha-glucoside hydrolase (alpha-glucosidase) medchemexpress.comechemi.com. Research indicates that Emiglitate effectively reduces and delays the hydrolysis and subsequent absorption of carbohydrates, leading to a decrease in postprandial blood glucose levels scribd.comresearchgate.net. Furthermore, studies have shown that Emiglitate can powerfully inhibit glucose-induced insulin (B600854) release medchemexpress.comnih.govmedkoo.comncats.io.

Therapeutic Significance in Glucose Homeostasis Disorders Research

The therapeutic significance of Emiglitate primarily lies in its potential to research and manage glucose homeostasis disorders, particularly type 2 diabetes mellitus (NIDDM) scribd.comcellmolbiol.orgresearchgate.netpatsnap.comjournals.co.zaspringer.com. By inhibiting alpha-glucosidase, Emiglitate contributes to a more controlled and gradual absorption of glucose, which is critical for maintaining stable blood glucose levels scribd.commims.com.

Historical Development and Classification within Deoxynojirimycin Derivatives Research

Emiglitate was initially developed by Bayer AG patsnap.comspringer.com. It is classified as a deoxynojirimycin derivative nih.govmedkoo.comncats.io. Deoxynojirimycin (DNJ) itself is a well-known alpha-glucosidase inhibitor, notably found in mulberry leaves wikipedia.orgfishersci.ca.

Within the broader class of alpha-glucosidase inhibitors, compounds like Acarbose (B1664774), Miglitol (B1676588), and Voglibose (B1684032) are also prominent scribd.comcellmolbiol.orgresearchgate.net. Acarbose is considered a first-generation alpha-glucosidase inhibitor, while Emiglitate is recognized as a second-generation compound in this class journals.co.za. This classification highlights advancements in the development of these inhibitors, potentially indicating improved efficacy or specificity over earlier generations.

Compound Names and PubChem CIDs

Enzymatic Inhibition Profile and Specificity Studies

Comparative Enzymatic Inhibition Kinetics Studies

Enzymatic inhibition kinetics studies are fundamental to understanding how Emiglitate interacts with its target enzyme, alpha-glucosidase. Emiglitate has been identified as a reversible, competitive inhibitor of alpha-glucosidase frontiersin.orgpatsnap.com.

In competitive inhibition, the inhibitor molecule, in this case, Emiglitate, competes with the natural substrate for binding to the enzyme's active site mdpi.comdergipark.org.trnih.gov. This competition means that the inhibitor and the substrate cannot bind to the enzyme simultaneously mdpi.comdergipark.org.tr. A hallmark of competitive inhibition is that it can be overcome by increasing the concentration of the substrate, as the substrate can outcompete the inhibitor for the active site mdpi.comdergipark.org.tr.

Kinetic analyses, often visualized using Lineweaver-Burk plots, illustrate the effects of competitive inhibitors on enzyme parameters. For a competitive inhibitor, the maximum reaction velocity (Vmax) of the enzyme remains unchanged, while the apparent Michaelis constant (Km) increases cellmolbiol.orgscielo.brnih.gov. The increase in Km indicates a reduced apparent affinity of the enzyme for its substrate in the presence of the inhibitor cellmolbiol.org.

Research has determined that Emiglitate exhibits an inhibitory effect on acid glucan-1,4-alpha-glucosidase with an IC50 (half-maximal inhibitory concentration) of approximately 10⁻⁶ M frontiersin.org. This value quantifies the concentration of Emiglitate required to inhibit 50% of the enzyme's activity under specific assay conditions.

Table 1: Key Kinetic Parameter of Emiglitate

| Compound | Enzyme Target | Inhibition Type | IC50 (approx.) |

| Emiglitate | Alpha-Glucosidase | Competitive | 10⁻⁶ M frontiersin.org |

Molecular Interactions and Binding Dynamics Research

Molecular interactions and binding dynamics research provides insights into the precise ways in which Emiglitate engages with alpha-glucosidase at an atomic level. Computational methods such as molecular docking and molecular dynamics simulations are extensively used to predict and analyze these interactions frontiersin.orgdergipark.org.tr.

Ligand-Enzyme Binding Mode Investigations

As a competitive inhibitor, Emiglitate is understood to bind to the active site of the alpha-glucosidase enzyme frontiersin.orgdergipark.org.trnih.gov. The active site is a specific region on the enzyme where the natural substrate normally binds and undergoes catalysis frontiersin.orgdergipark.org.tr. The binding of Emiglitate to this site prevents the substrate from accessing it, thereby blocking the enzymatic reaction frontiersin.orgdergipark.org.tr.

Molecular docking studies, which predict the preferred orientation and binding affinity between a ligand and a receptor protein, are crucial for elucidating binding modes frontiersin.orgdergipark.org.tr. These investigations typically analyze the formation of various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the inhibitor and specific amino acid residues within the enzyme's active site frontiersin.orgmdpi.comdergipark.org.trcellmolbiol.org. While Emiglitate is frequently used as a reference compound in molecular docking studies comparing the inhibitory potential of novel compounds against alpha-glucosidase dergipark.org.tr, detailed, residue-level descriptions of Emiglitate's specific interactions with alpha-glucosidase are not widely elaborated in the provided literature. However, its classification as a competitive inhibitor strongly implies direct interaction within the catalytic pocket.

Inhibition Type Determination (e.g., Reversible, Mixed-Type)

The determination of Emiglitate's inhibition type is primarily established through enzyme kinetic studies. As confirmed by mechanistic research, Emiglitate functions as a reversible competitive inhibitor of alpha-glucosidase frontiersin.orgpatsnap.com.

Reversible inhibition indicates that Emiglitate binds to the enzyme through non-covalent interactions, meaning it can dissociate from the enzyme, allowing the enzyme to regain its activity frontiersin.org. The competitive nature of its inhibition is characterized by its ability to bind exclusively to the free enzyme, preventing substrate binding, but not affecting the catalytic turnover once the substrate is bound mdpi.comdergipark.org.trnih.gov. This is typically diagnosed by analyzing Lineweaver-Burk plots, where the presence of Emiglitate would lead to an increase in the apparent Km value while leaving the Vmax unaffected cellmolbiol.orgscielo.brnih.gov. This kinetic signature provides definitive evidence for its competitive inhibition mechanism.

Emiglitate: Insights into its Pharmacodynamic Profile and Glycogen (B147801) Metabolism Research

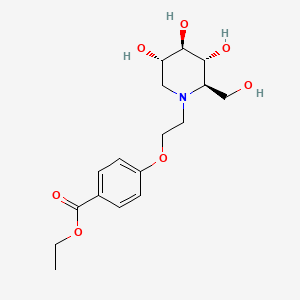

Emiglitate is a synthetic chemical compound classified as a carbohydrate and an iminosugar derivative nih.govfishersci.canih.govwikipedia.org. It is recognized for its role as an alpha-glucosidase inhibitor wikipedia.orgwikidata.orguni.lufishersci.ca.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-[2-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]ethoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO7/c1-2-24-17(23)11-3-5-12(6-4-11)25-8-7-18-9-14(20)16(22)15(21)13(18)10-19/h3-6,13-16,19-22H,2,7-10H2,1H3/t13-,14+,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWORXYTJRPSMC-QKPAOTATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCCN2CC(C(C(C2CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)OCCN2C[C@@H]([C@H]([C@@H]([C@H]2CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048799 | |

| Record name | Emiglitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80879-63-6 | |

| Record name | Emiglitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80879-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emiglitate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080879636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emiglitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dideoxy-1,5-[[2-[4-(ethoxycarbonyl)phenoxy]ethyl]imino]-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMIGLITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF8AB2IBUM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacodynamic Research of Emiglitate

Emiglitate primarily exerts its pharmacodynamic effects through the inhibition of alpha-glucosidase enzymes. Alpha-glucosidases are membrane-bound enzymes located in the brush border of the small intestine, responsible for hydrolyzing complex carbohydrates and disaccharides into absorbable monosaccharides, primarily glucose fishersci.ca. By competitively inhibiting these enzymes, Emiglitate reduces and delays the digestion and absorption of carbohydrates in the small intestine wikidata.orguni.lufishersci.ca. This action leads to a reduction in the postprandial (after-meal) rise in blood glucose levels, thereby contributing to improved glycemic control wikidata.orguni.lufishersci.ca. This mechanism prevents a sudden surge of glucose into the bloodstream without directly affecting serum insulin (B600854) levels uni.lufishersci.ca.

Macro and Microvascular Complication Research Contextual

Macrovascular complications, such as myocardial infarction, stroke, and peripheral vascular disease, and microvascular complications, including retinopathy, nephropathy, and neuropathy, represent significant health burdens in individuals with diabetes mellitus wikidata.orgbmrb.ioguidetopharmacology.orguni-goettingen.denih.govwikidata.org. These complications are largely driven by chronic hyperglycemia and associated metabolic derangements bmrb.iouni-goettingen.de.

Pharmacokinetic Research of Emiglitate

Gastrointestinal Absorption Dynamics Investigations

Investigations into the gastrointestinal absorption dynamics of Emiglitate indicate that it is readily absorbed. Studies in fasted rats have shown that Emiglitate, similar to other deoxynojirimycin derivatives like miglitol (B1676588), is "almost completely absorbed" from the gastrointestinal tract tandfonline.com. Another source also states that Emiglitate is "almost totally absorbed" nih.gov. This suggests a high potential for systemic uptake if not for its local action within the intestine. However, some general statements regarding alpha-glucosidase inhibitors (AGIs) suggest that only a small percentage (1-2%) of oral AGIs are systemically absorbed, with the majority acting locally within the gastrointestinal tract before being eliminated nih.gov. This apparent discrepancy highlights that while the compound itself may have the capacity for high absorption, its therapeutic action as an alpha-glucosidase inhibitor is exerted locally, leading to minimal systemic exposure of the active drug. The uptake of deoxynojirimycin derivatives, including Emiglitate, may be mediated by intestinal transport systems akin to those for glucose, given their structural resemblance to monosaccharides tandfonline.com. The inhibitory effect of Emiglitate on intestinal disaccharidases is not entirely dependent on oral ingestion and is not limited to the proximal small intestines tandfonline.com.

Systemic Disposition and Distribution Studies

Systemic disposition involves how a compound is distributed throughout the body after absorption msdvetmanual.com. Research on Emiglitate and its closely related derivatives provides insights into its distribution patterns.

Detailed plasma concentration-time curve analyses, including specific Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and half-life (t1/2) values for Emiglitate in humans are not extensively reported in the available literature. General pharmacokinetic principles define Cmax as the peak serum concentration, Tmax as the time to achieve this peak, AUC as the total drug exposure over time, and half-life as the time required for the plasma concentration to decrease by half wikipedia.orgresearchgate.netnih.govnih.govnih.govnottingham.ac.ukwikipedia.org. These parameters are crucial for understanding the rate and extent of absorption, distribution, metabolism, and elimination nih.govucsfhealth.orgnih.gov.

A notable finding regarding Emiglitate's tissue distribution is its propensity for lysosomal accumulation. Studies in rats have demonstrated "lysosomal storage of glycogen (B147801) as a sequel of alpha-glucosidase inhibition by the absorbed deoxynojirimycin derivative emiglitate (BAYo1248)" in the liver nih.govgoogle.comderangedphysiology.com. This phenomenon mimics Pompe's disease (glycogenosis type II), indicating that Emiglitate can affect intracellular glycogen metabolism within lysosomes nih.govderangedphysiology.com.

For N-Benzyl-1-deoxynojirimycin (BndNM), a related deoxynojirimycin derivative, comprehensive tissue distribution studies in mice revealed that the highest tissue concentrations were observed in the kidneys, followed by the small and large intestines, with the lowest concentrations found in the liver tandfonline.com. Importantly, tissue concentrations of BndNM were consistently higher than plasma concentrations across all investigated organs tandfonline.com. Specifically, significant renal accumulation was noted, with tissue-to-plasma concentration ratios averaging 13.4 ± 3.8 tandfonline.com. In the liver, accumulation ratios ranged from two to four times higher than plasma levels tandfonline.com. BndNM was detectable in all collected tissues even 24 hours post-administration, suggesting considerable tissue retention, particularly after repeated dosing tandfonline.com. While these findings are for a related compound, they provide strong indications for the potential distribution and accumulation patterns of Emiglitate due to their structural similarities as deoxynojirimycin derivatives.

Further investigations into the subcellular localization of deoxynojirimycin derivatives, such as BndNM, have shown that the compound is primarily present in the cytosolic fraction of liver homogenates tandfonline.com. A "slight accumulation" was also observed in the lysosomal/endosomal fraction tandfonline.com. This finding is consistent with the observed lysosomal glycogen storage induced by Emiglitate, suggesting that a portion of the absorbed compound reaches and impacts lysosomal function nih.govderangedphysiology.com. The accumulation of certain drugs in lysosomes can lead to various cellular responses, including lysosomal exocytosis oncotarget.com.

Biotransformation and Metabolic Fate Investigations

Information specifically detailing the biotransformation and metabolic fate of Emiglitate is limited in the available search results. Generally, biotransformation is the process by which chemicals are altered within the body, typically converting lipophilic compounds into more polar, water-soluble metabolites to facilitate excretion mdpi.comnih.govembopress.orgresearchgate.net. The liver is the primary site for drug metabolism, though other organs like the kidneys, intestines, and lungs also contribute mdpi.comresearchgate.net.

For other alpha-glucosidase inhibitors like miglitol, it has been reported that the drug is "not metabolised" and is "rapidly excreted via the kidneys" researchgate.netresearchgate.net. However, for deoxynojirimycin derivatives, some degree of "chemical modification" or biotransformation has been implied tandfonline.comimist.ma. The exact metabolic pathways, specific enzymes involved, or the identification of Emiglitate's metabolites are not explicitly detailed in the provided information.

Elimination Pathways and Excretion Kinetics Research

Emiglitate is primarily eliminated from the body via renal excretion. It has been stated that the compound is "almost totally absorbed and excreted in the urine" nih.gov. For alpha-glucosidase inhibitors in general, the absorbed fraction (reported as 1-2%) is "almost completely eliminated in the urine" nih.gov.

More detailed excretion kinetics are available for the related compound, N-Benzyl-1-deoxynojirimycin (BndNM). Large percentages of the administered dose of BndNM were recovered from urine (ranging from 70% to 91% depending on the route of administration) and feces tandfonline.com. The renal clearance of BndNM was found to exceed the glomerular filtration rate (GFR), indicating that active tubular secretion plays a significant role in its elimination by the kidneys tandfonline.com. In contrast, biliary excretion of BndNM was low, with only trace amounts (0.04-0.1%) recovered in bile tandfonline.com. This suggests that for deoxynojirimycin derivatives like Emiglitate, renal excretion, largely driven by active tubular secretion, represents the major elimination pathway tandfonline.com.

Renal Excretion Studies

Research indicates that Emiglitate is primarily eliminated from the body via the renal pathway. It has been reported that Emiglitate is "almost totally absorbed and excreted in the urine". cambridge.org This suggests that the kidneys play a significant role in the clearance of the compound. While specific quantitative percentages for the fraction of Emiglitate excreted unchanged in urine were not consistently detailed in the available literature, the qualitative findings emphasize the importance of urinary excretion as a major elimination route. cambridge.org

Fecal Excretion Studies

Summary of Excretion Findings for Emiglitate

| Excretion Pathway | Observation | Detailed Research Findings |

| Renal Excretion | Primary route | Emiglitate is "almost totally absorbed and excreted in the urine". cambridge.org |

| Fecal Excretion | Contributory route | Associated with "soft faeces and increased urine excretion". [21 from previous turn] |

Enterohepatic Recirculation Hypotheses and Research

Enterohepatic recirculation (EHR) is a pharmacokinetic process where a substance, after being absorbed from the intestine and transported to the liver, is secreted into the bile and then re-enters the intestine, becoming available for reabsorption. [9, 12 from previous turn] This cycling can prolong the systemic exposure and apparent half-life of a compound. [9 from previous turn]

In the context of Emiglitate, research suggests its involvement in enterohepatic circulation not as a compound that undergoes extensive recycling itself, but rather through its inhibition of this process. Emiglitate has been mentioned in studies as being associated with the "inhibition of enterohepatic circulation", specifically impacting the transport of bile acids between the liver and intestine. [7 from previous turn, 8 from previous turn] This inhibitory action, rather than recirculation, is a notable aspect of Emiglitate's interaction with this physiological pathway.

Preclinical Research Studies of Emiglitate

In Vivo Animal Model Investigations

Metabolic Response to Dietary Interventions in Animal Models

In animal models, dietary interventions are frequently employed to investigate metabolic responses and the pathophysiology of conditions like metabolic syndrome d-nb.infomdpi.com. Various dietary approaches, including high-fructose, high-sucrose, high-fat, or combinations thereof, are used to induce metabolic changes in animals d-nb.info. Emiglitate, as an alpha-glucosidase inhibitor, influences the metabolic response to dietary carbohydrates by slowing their digestion and subsequent absorption cambridge.org.

Studies in mice have shown that Emiglitate can significantly impact glucose metabolism. Specifically, Emiglitate demonstrated a marked inhibitory effect on glucose-induced insulin (B600854) secretion in mice bioscientifica.com. This inhibition of insulin release was observed to be accompanied by a notable reduction in the activities of specific intestinal enzymes bioscientifica.com.

The following table summarizes key findings related to Emiglitate's metabolic effects in animal models:

Table 1: Metabolic Effects of Emiglitate in Animal Models

| Animal Model | Intervention/Observation | Key Metabolic Response/Effect | Associated Enzyme Activity Change | Reference |

| Mice | Glucose-induced insulin secretion | Marked inhibition of insulin release | Marked inhibition of acid amyloglucosidase activity (pH 5.0) bioscientifica.com | bioscientifica.com |

| Marked inhibition of acid alpha-glucosidase activity (pH 5.0) bioscientifica.com | bioscientifica.com | |||

| Slight inhibition of acid alpha-glucosidase activity (pH 4.0) bioscientifica.com | bioscientifica.com |

Long-Term Effects on Intestinal Enzyme Activity in Animal Models

Emiglitate has been reported to selectively inhibit intestinal alpha-glucosidehydrolases, including glucoamylase and alpha-glucosidase bioscientifica.com. The sustained inhibition of these enzymes by Emiglitate in the intestines leads to a reduction in the digestion of dietary carbohydrates such as sucrose, starch, and maltose (B56501) bioscientifica.com. This action effectively delays the absorption of monosaccharides into the bloodstream bioscientifica.com. While specific detailed long-term studies on Emiglitate's effects on intestinal enzyme activity are not extensively detailed in the provided search results, the mechanism of action as a selective inhibitor of these enzymes implies a sustained impact on carbohydrate digestion with prolonged administration bioscientifica.com. Preclinical studies, including those of longer duration (e.g., thirty-month studies mentioned in a broader context researchgate.net), are designed to assess such effects over time.

Clinical Research Studies of Emiglitate

Early Phase Clinical Investigations

Early phase clinical investigations are crucial for understanding the initial human response to a novel compound, primarily focusing on its pharmacokinetics and pharmacodynamics. These studies are typically conducted in healthy volunteers to establish a baseline understanding of the drug's behavior in the absence of confounding pathological conditions. Phase 0, or exploratory investigational new drug (IND) studies, involve a small number of healthy volunteers receiving subtherapeutic doses to determine pharmacodynamics and pharmacokinetics, aiming to inform the design of later-phase trials medinstitute.comnih.gov. Phase 1 trials further evaluate the drug's safety, side effects, and dosing in a larger group of healthy volunteers, while also exploring pharmacodynamics and pharmacokinetics to gather information on the mechanism of action and drug metabolism medinstitute.comclinicaltrial.be.

In early investigations, Emiglitate has been shown to reduce postprandial blood glucose and serum insulin (B600854) levels in healthy volunteers journals.co.za. This indicates its pharmacodynamic effect of modulating glucose absorption and insulin response following a meal, consistent with its mechanism as an alpha-glucosidase inhibitor.

Clinical Efficacy Studies in Patient Populations

Clinical efficacy studies assess the therapeutic benefits of a drug in individuals with the target disease or condition. For Emiglitate, these studies have primarily focused on its role in Type 2 Diabetes Mellitus.

A placebo-controlled, double-blind, randomized group comparison study evaluated the metabolic effect of Emiglitate in 10 Indian patients diagnosed with non-insulin-dependent diabetes mellitus (Type 2 Diabetes Mellitus) who were already receiving sulphonylurea therapy journals.co.zanih.govjournals.co.za.

Detailed Research Findings:

Patients treated with Emiglitate demonstrated a decrease in postprandial plasma glucose levels. While the decrease compared to the run-in period (mean 11.4 ± 1 mmol/l) was not statistically significant (means 10 ± 0.94; 10.1 ± 0.97 mmol/l), the Emiglitate group exhibited a significantly greater decrease in postprandial plasma glucose compared to the placebo group at the end of the first week (P < 0.01) journals.co.zanih.gov. Furthermore, a week after the cessation of Emiglitate therapy, the levels of glycosylated hemoglobin (HbA1) in the Emiglitate group significantly decreased (mean 7 ± 0.81%) compared to their run-in levels (mean 9.4 ± 1.79%; P < 0.02) journals.co.zanih.gov.

Table 1: Summary of Emiglitate Efficacy in Type 2 Diabetes Mellitus Patients

| Parameter | Run-in Period (Mean ± SD) | Emiglitate Group (Mean ± SD) | Placebo Group (Mean ± SD) | Significance (Emiglitate vs. Placebo at Week 1) | Significance (Emiglitate vs. Run-in post-cessation) |

| Postprandial Plasma Glucose | 11.4 ± 1 mmol/l | 10 ± 0.94; 10.1 ± 0.97 mmol/l | Not specified | P < 0.01 | Not significant (vs. run-in) |

| HbA1 | 9.4 ± 1.79% | Not applicable | Not applicable | Not applicable | P < 0.02 |

Emiglitate belongs to the class of alpha-glucosidase inhibitors, which includes other established drugs such as acarbose (B1664774), miglitol (B1676588), and voglibose (B1684032) cellmolbiol.orgcochranelibrary.comnih.gov. While these inhibitors share a common mechanism of action in delaying carbohydrate absorption to mitigate postprandial glucose excursions, specific clinical trials directly comparing the efficacy of Emiglitate head-to-head with other alpha-glucosidase inhibitors like acarbose or miglitol were not identified in the provided research. Research on other alpha-glucosidase inhibitors has shown varying comparative efficacies, for instance, miglitol has demonstrated similar efficacy to acarbose at lower therapeutic doses and has shown superior reductions in fasting and postprandial plasma glucose levels compared to sulphonylurea agents researchgate.net.

The clinical study on Emiglitate in Type 2 Diabetes Mellitus patients explicitly involved individuals already receiving sulphonylurea treatment, indicating that Emiglitate was evaluated as an add-on therapy journals.co.zanih.gov. This approach aligns with the general practice in diabetes management, where alpha-glucosidase inhibitors are often used in combination with other antidiabetic agents when treatment goals are not met or when other medications are contraindicated nih.gov. For example, other alpha-glucosidase inhibitors like miglitol have been shown to improve glycemic control when combined with other oral antidiabetic agents or insulin in patients with suboptimal metabolic control researchgate.net.

Advanced Clinical Trial Design Methodologies Applied to Emiglitate Research

Advanced clinical trial design methodologies, such as adaptive designs, master protocols, and multi-arm, multi-stage (MAMS) designs, are increasingly utilized to enhance the flexibility, efficiency, and speed of drug development efpia.euopenaccessjournals.comeupati.eu. These designs allow for modifications to trial protocols based on accumulating data, optimize resource allocation, and can accelerate the identification of effective treatments efpia.euopenaccessjournals.com. While these innovative methodologies are transforming the landscape of clinical research, specific applications of these advanced trial designs to Emiglitate research were not detailed in the provided information.

Randomized Controlled Trial Designs

Randomized Controlled Trials (RCTs) represent the gold standard in clinical research for evaluating the efficacy of new treatments. clinicaltrials.gov In the context of antidiabetic agents like Emiglitate, RCTs are designed to compare the effects of the investigational compound against a placebo or an established standard treatment. Participants are randomly assigned to different treatment arms, minimizing bias and ensuring that observed differences in outcomes are attributable to the intervention. mdpi.com

For alpha-glucosidase inhibitors, RCTs typically involve patients with impaired glucose tolerance (IGT), type 2 diabetes mellitus (T2D), or sometimes type 1 diabetes mellitus (T1D), depending on the specific research question. researchgate.net The design aims to assess the compound's impact on glycemic control and other relevant metabolic parameters over a defined period. The rigorous methodology of RCTs is crucial for generating high-quality evidence regarding the therapeutic benefits of a compound. scienceopen.com

Adaptive Clinical Trial Methodologies

Adaptive clinical trial designs offer a flexible approach to drug development, allowing for pre-planned modifications to the trial's design or statistical procedures based on accumulating data from participants. efpia.eueupati.euwikipedia.orgnih.gov This approach aims to make clinical trials more efficient, flexible, and faster, potentially reducing the time and resources required for drug development. eupati.eunih.gov Adaptations can include changes to dosage, sample size, treatment arms, or patient selection criteria. efpia.euwikipedia.org

In the realm of glucose homeostasis research, adaptive designs could be particularly valuable for optimizing trials for compounds like Emiglitate. For instance, interim analyses might allow for early stopping rules if a treatment shows overwhelming efficacy or futility, or to adjust the randomization rate to allocate more patients to a more effective treatment arm. eupati.euwikipedia.org While adaptive designs introduce complexity in management and statistical analysis, their potential to accelerate the identification of effective treatments while minimizing patient exposure to less effective interventions makes them an appealing methodology. eupati.euwikipedia.org Regulatory bodies, such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), have provided guidance on the use of adaptive designs, emphasizing the need for prospectively planned modifications to maintain trial validity and integrity. efpia.eu

Endpoint Selection and Validation for Glucose Homeostasis Research

The selection and validation of appropriate endpoints are critical for accurately assessing the effectiveness of compounds targeting glucose homeostasis. These endpoints serve as measurable indicators of a treatment's effect on blood glucose regulation. euclinicaltrials.eu

Commonly selected endpoints in glucose homeostasis research include:

Glycated Hemoglobin (HbA1c): This is a key long-term indicator of average blood glucose levels over the preceding 2-3 months. researchgate.netresearchgate.net Reductions in HbA1c are a primary goal in diabetes management and a standard efficacy endpoint in clinical trials for antidiabetic agents.

Fasting Plasma Glucose (FPG): Measures blood glucose levels after an overnight fast. researchgate.netresearchgate.net It provides insight into basal glucose regulation.

Postprandial Glucose (PPG): Measures blood glucose levels after a meal, typically 1 or 2 hours post-meal. researchgate.net For alpha-glucosidase inhibitors like Emiglitate, which specifically target postprandial hyperglycemia by delaying carbohydrate absorption, PPG is a particularly relevant and sensitive endpoint. researchgate.net

Continuous Glucose Monitoring (CGM) Metrics: Advanced technologies like CGM provide a more comprehensive picture of glucose fluctuations throughout the day and night. nih.gov Metrics derived from CGM, such as Time in Range (TIR), Glucose Management Indicator (GMI), and measures of glucose variability, are increasingly recognized as valuable endpoints for understanding the dynamic effects of interventions on glucose homeostasis. nih.gov

Insulin Levels: Fasting and postprandial insulin levels are often measured to assess insulin secretion and sensitivity, providing insights into the compound's mechanism of action and its impact on the body's insulin response. researchgate.netresearchgate.net

The validation of these endpoints involves demonstrating their reliability, sensitivity to change, and clinical relevance. For instance, changes in HbA1c are well-established as predictive of long-term diabetes complications. researchgate.net For newer metrics like those from CGM, ongoing consensus statements and research aim to standardize their use and interpretation in clinical trials. nih.gov The liver plays a crucial role in glucose homeostasis, switching between glucose production and utilization, which is regulated by hormones like insulin and glucagon, and these processes are often monitored in relevant studies. plos.orgrndsystems.com

Structure Activity Relationship Sar Studies of Emiglitate

Identification of Key Pharmacophore Features

A pharmacophore model for a drug candidate outlines the essential three-dimensional arrangement of functional groups required for its biological activity. For alpha-glucosidase inhibitors, these models are crucial for understanding the interactions with the enzyme's active site. However, specific studies detailing the key pharmacophore features of emiglitate have not been identified in the available scientific literature. General pharmacophore models for other alpha-glucosidase inhibitors often highlight the importance of features that mimic the natural carbohydrate substrate, such as hydroxyl groups and a nitrogen atom that can be protonated to interact with acidic residues in the enzyme's active site. The chemical structure of emiglitate, ethyl 4-[2-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]ethoxy]benzoate, suggests the presence of such features, including a polyhydroxylated piperidine ring that resembles a sugar moiety. nih.gov Nevertheless, without specific research, a definitive pharmacophore model for emiglitate cannot be constructed.

Impact of Chemical Modifications on Alpha-Glucosidase Inhibition Potency

Investigating the effects of chemical modifications is a cornerstone of SAR studies, providing insights into how alterations to a molecule's structure can enhance or diminish its biological activity. For emiglitate, there is a lack of published research detailing the synthesis and biological evaluation of analogs or derivatives. Consequently, no data is available to populate a table illustrating the impact of specific chemical modifications on its alpha-glucosidase inhibition potency. Such studies would typically involve altering substituents on the aromatic ring or modifying the polyhydroxylated piperidine core to probe the electronic and steric requirements for optimal enzyme inhibition.

Correlation between Molecular Structure and Pharmacokinetic Profiles

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is intrinsically linked to its molecular structure. Physicochemical properties such as lipophilicity, polar surface area, and the presence of metabolic soft spots all play a role. For emiglitate, specific studies correlating its molecular structure with its pharmacokinetic properties are not available in the public domain. While its development was initiated by Bayer AG, it was ultimately discontinued, which may account for the limited amount of published data in this area. patsnap.com

Computational Chemistry Approaches in SAR Analysis

Computational chemistry offers powerful tools to investigate SAR, predict binding affinities, and design novel inhibitors. These methods are widely applied in modern drug discovery.

Molecular Docking Simulations for Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method could provide valuable insights into the binding mode of emiglitate within the active site of alpha-glucosidase, identifying key hydrogen bonds and hydrophobic interactions. Despite the availability of the three-dimensional structure of emiglitate, specific molecular docking studies focusing on this compound have not been reported in the scientific literature.

In Silico Screening and Virtual Ligand Design

In silico screening involves the computational evaluation of large libraries of virtual compounds to identify potential new inhibitors. This approach, coupled with virtual ligand design, allows for the rational creation of novel molecules with potentially improved properties. There is no evidence in the available literature of in silico screening or virtual ligand design efforts specifically targeting the emiglitate scaffold to generate new alpha-glucosidase inhibitors.

Application of Machine Learning and Artificial Intelligence in SAR Exploration

Machine learning and artificial intelligence are increasingly being used to develop predictive models for the biological activity of chemical compounds based on their structural features. These quantitative structure-activity relationship (QSAR) models can accelerate the drug discovery process. However, no published studies were found that apply machine learning or AI to explore the SAR of emiglitate or its potential analogs.

Academic Toxicology and Safety Profiling of Emiglitate

Mechanisms of Gastrointestinal Adverse Events Research

The primary mechanism of action for alpha-glucosidase inhibitors like emiglitate involves the competitive and reversible inhibition of alpha-glucosidase enzymes in the brush border of the small intestine. This enzymatic inhibition delays the digestion of complex carbohydrates into absorbable monosaccharides. Consequently, an increased load of undigested carbohydrates passes into the colon.

In the colon, these carbohydrates undergo fermentation by the gut microbiota, leading to the production of short-chain fatty acids, hydrogen, carbon dioxide, and methane. This process is the direct cause of the commonly observed gastrointestinal adverse events associated with this class of drugs, including:

Flatulence: The production of excess gas by colonic bacteria.

Diarrhea: An osmotic effect caused by the presence of unabsorbed carbohydrates in the intestinal lumen, drawing water into the colon.

Abdominal pain and bloating: Resulting from increased intestinal gas and fluid.

Research on emiglitate (under its developmental name BAY o 1248) in animal models has substantiated this mechanism. A study in normal and diabetic mice demonstrated that chronic administration of BAY o 1248 significantly decreased the activity of sucrase and maltase in virtually all segments of the small intestine fda.gov. This enzymatic inhibition directly leads to the maldigestion of sucrose and maltose (B56501), providing the substrate for colonic fermentation and the subsequent gastrointestinal symptoms.

While the fundamental mechanism is well-understood for the alpha-glucosidase inhibitor class, specific research detailing the precise dose-response relationship and the severity of these events for emiglitate in human clinical trials is not extensively available in the public domain.

Hepatic Enzyme Alteration Research

Alterations in hepatic enzyme levels, particularly transaminases such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), are a noted effect of some alpha-glucosidase inhibitors. Research in this area aims to understand the nature and clinical significance of these elevations.

Differentiation of Pharmacology-Related Transaminase Elevations from Direct Hepatotoxicity

A critical aspect of hepatic safety profiling is to distinguish between transaminase elevations that are a direct result of the drug's intended pharmacological action and those that indicate direct liver cell injury (hepatotoxicity). For alpha-glucosidase inhibitors, mild and transient elevations of liver enzymes have been observed. These are often considered a "pharmacology-related" or "adaptive" response rather than a sign of intrinsic hepatotoxicity researchgate.net.

The proposed mechanism for these pharmacology-related elevations is linked to the altered glucose and lipid metabolism induced by the drug. By modifying glucose absorption, alpha-glucosidase inhibitors can influence hepatic gluconeogenesis and other metabolic pathways, which may, in turn, affect the expression and activity of transaminases within the liver without causing cellular damage. Non-clinical toxicology studies on alpha-glucosidase inhibitors have generally shown that these slight elevations in transaminases are not accompanied by histopathological evidence of liver damage researchgate.net. However, specific data from emiglitate studies detailing the incidence and magnitude of such elevations and the corresponding histopathological findings are limited.

Gene Expression Studies Related to Hepatic Response

Gene expression analysis is a valuable tool to investigate the molecular mechanisms underlying a drug's effect on the liver. Such studies can help differentiate between an adaptive response and a toxicological one by examining the upregulation or downregulation of genes involved in stress responses, inflammation, apoptosis, and metabolic pathways.

For the broader class of alpha-glucosidase inhibitors, research into hepatic gene expression has been explored to understand the observed transaminase elevations. For instance, studies on other drugs that modify glucose metabolism have suggested that changes in the gene expression of transaminases themselves could be a secondary consequence of the drug's pharmacological action nih.gov. However, specific gene expression studies focusing on the hepatic response to emiglitate have not been identified in the available literature. Such research would be crucial to definitively characterize the molecular basis of any observed liver enzyme alterations with this specific compound.

Long-Term Safety Profile Research Frameworks (General Alpha-Glucosidase Inhibitors)

The assessment of the long-term safety of any pharmaceutical, including alpha-glucosidase inhibitors like emiglitate, follows established regulatory frameworks. These frameworks are designed to identify potential risks of genotoxicity and carcinogenicity.

Genotoxicity Assessment Methodologies

Genotoxicity testing is a cornerstone of preclinical safety evaluation, designed to detect any potential for a drug to cause damage to genetic material. A standard battery of tests is typically required by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines fda.govnih.govfda.goveuropa.eu. The standard battery generally includes:

A test for gene mutation in bacteria: The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

An in vitro cytogenetic test for chromosomal damage in mammalian cells or an in vitro mouse lymphoma assay: These tests evaluate the potential of a drug to induce structural or numerical chromosomal aberrations.

An in vivo genotoxicity test: This is typically a micronucleus test in rodents, which assesses chromosomal damage in a whole animal system, taking into account the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

While the specific results of genotoxicity studies for emiglitate are not publicly available, it would have been subjected to such a battery of tests during its preclinical development to rule out mutagenic potential.

Carcinogenicity Study Design Principles

Carcinogenicity studies, or bioassays, are conducted to evaluate the potential of a drug to cause cancer with long-term exposure. The design of these studies is also guided by ICH principles and regulatory requirements fda.govnih.govnih.gov. Key principles in the design of carcinogenicity studies for pharmaceuticals include:

Species Selection: Typically, long-term studies are conducted in two rodent species, often rats and mice.

Dose Selection: A range of doses is used, including a high dose that is expected to produce some toxicity but not be lethal, a low dose that is a multiple of the expected human therapeutic dose, and an intermediate dose.

Duration of Exposure: Animals are typically exposed to the drug for the majority of their lifespan (e.g., 24 months for rats).

Endpoints: The primary endpoints are the incidence, type, and latency of tumors in the treated groups compared to a control group. Histopathological examination of all tissues is conducted to identify neoplastic and non-neoplastic lesions.

The decision to conduct carcinogenicity studies for a particular drug is based on factors such as the duration of clinical use, the patient population, and any concerning findings from earlier toxicology or genotoxicity studies. For a drug intended for chronic use, such as an alpha-glucosidase inhibitor, carcinogenicity bioassays would be a standard component of the safety assessment. Specific outcomes of such studies for emiglitate are not detailed in the currently accessible scientific literature.

Advanced Analytical Methodologies for Emiglitate Research

Quantitative Bioanalytical Techniques for Compound Detection

Bioanalytical techniques are essential for the quantitative detection of Emiglitate in biological matrices, such as blood, plasma, urine, and tissues. bioxpedia.com While specific detailed methods for Emiglitate are not extensively documented in the available literature, the principles and general applications of common bioanalytical techniques are relevant. For instance, in studies involving a related deoxynojirimycin derivative, blood and plasma concentrations were determined, although details of the specific bioanalytical method were not provided beyond mentioning that concentrations were near the detection limit after 24 hours. nih.gov

Chromatography coupled with mass spectrometry (MS) is a powerful tool for the analysis of small molecules like Emiglitate due to its high sensitivity and selectivity. bioxpedia.comtechnologynetworks.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is widely employed for the quantitative analysis of small molecule drugs and their metabolites in various biological samples, including plasma, serum, whole blood, urine, cell culture medium, and tissue. bioxpedia.commdpi.com This technique combines the separation capabilities of high-pressure liquid chromatography (HPLC) with the detection specificity of a mass spectrometer, often utilizing multiple reaction monitoring (MRM) for absolute quantification. bioxpedia.commdpi.com While specific LC-MS/MS parameters (e.g., column type, mobile phase composition, specific MRM transitions, detection limits) for Emiglitate itself were not found in the provided search results, the general applicability of LC-MS/MS for compounds with molecular weights similar to Emiglitate (355.4 g/mol ) is well-established. bioxpedia.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for analyzing small and volatile molecules and is used for drug testing in biological samples. thermofisher.comwikipedia.orgtechnologynetworks.com It involves vaporizing the sample and separating components based on boiling point and polarity before detection by a mass spectrometer. thermofisher.com However, Emiglitate's chemical structure (C17H25NO7) suggests it may require derivatization to enhance volatility for GC-MS analysis, though no specific GC-MS method for Emiglitate was detailed in the search results. researchgate.net GC-MS and LC-MS techniques are often used in combination for comprehensive metabolomics profiling. nih.gov

Spectrophotometric and fluorometric assays detect substances by measuring their light absorption or emission properties, respectively. wikipedia.orgshimadzu.comjddtonline.info These methods are known for their simplicity, rapidity, and sensitivity. jddtonline.info

Spectrophotometric Assays: Spectrophotometric methods measure the amount of ultraviolet or visible radiation absorbed by a substance in solution. jddtonline.info While studies on Emiglitate have utilized spectrophotometric methods for analyzing secondary parameters like plasma glucose levels (using a glucose oxidase method) and HbA1c levels, allucent.com no specific spectrophotometric assay directly for the quantification of Emiglitate in biological samples was identified. However, the general principle of developing such assays involves identifying maximum absorption wavelengths and establishing linear concentration ranges. jddtonline.infoscholarsresearchlibrary.com

Fluorometric Assays: Fluorometric methods rely on the emission of light by fluorescent compounds after excitation by a specific wavelength. wikipedia.orgshimadzu.com They offer high selectivity and sensitivity, often orders of magnitude greater than other techniques. wikipedia.orgshimadzu.com Although fluorometric methods are used for detecting various nitrogen-based pharmaceuticals and for RNA quantification, mdpi.comdenovix.com the available literature does not provide details on a specific fluorometric assay developed for Emiglitate quantification.

Radiotracer Techniques in Pharmacokinetic Research

Radiotracer techniques, particularly those utilizing Carbon-14 (¹⁴C) radiolabeling, are considered a "gold standard" in absorption, distribution, metabolism, and excretion (ADME) studies. sgs.comopenmedscience.com These studies provide precise insights into how a drug behaves within the body by tracing labeled drug molecules and their metabolites. sgs.comopenmedscience.com While direct detailed studies using radiolabeled Emiglitate were not found, it has been suggested that radiotracer techniques were used for Emiglitate in mice in earlier research (Lee et al., 1987), similar to studies conducted with other deoxynojirimycin derivatives like [¹⁴C]BndNM. nih.gov These studies typically involve administering a single dose of the radiolabeled drug and then quantifying the ¹⁴C levels in various biological samples (e.g., plasma, urine, feces) using techniques like accelerator mass spectrometry (AMS) for high sensitivity. researchgate.netnih.gov

In Vitro and Cell-Based Assay Development for Mechanism Elucidation

In vitro and cell-based assays are fundamental for elucidating the mechanism of action of Emiglitate, particularly its inhibitory effect on alpha-glucosidases. mdpi.combmglabtech.com These assays allow for the study of cellular responses to compounds in a controlled environment. bmglabtech.comdatabiotech.co.il

Enzyme Inhibition Assays: Emiglitate is known to suppress glucose-stimulated insulin (B600854) release and inhibit the activities of acid glucan-1,4-α-glucosidase and acid α-glucosidase. mdpi.com In vitro enzyme assays are typically employed to quantify this inhibitory effect. For example, studies have investigated the effect of Emiglitate (e.g., at 100 µM concentration) on glucose-stimulated insulin secretion and islet lysosomal enzyme activities. mdpi.com These assays often involve incubating target enzymes (e.g., α-amylase, α-glucosidase) with the compound and measuring the enzymatic activity, often using colorimetric methods. mdpi.comepo.orgscienceopen.comgdddrjournal.comresearchgate.net

Cell-Based Assays: Cell-based assays use live cells to measure the effects or activities of compounds. bmglabtech.comdatabiotech.co.il These assays are crucial for understanding how a drug interacts with biological systems at a cellular level, providing insights into gene, protein, or whole cellular functions. bmglabtech.com For instance, Emiglitate's effect on hepatic glycogen (B147801) concentrations in fasted rats, leading to lysosomal storage of glycogen, indicates the use of cellular or tissue-level analysis to understand its impact. mdpi.com Cell-based assays are also used in drug discovery for screening potential inhibitors or inducers of biological processes. bmglabtech.com

Statistical Modeling and Data Analysis in Pharmacological Studies

Statistical modeling and data analysis are integral to interpreting pharmacological study results, providing a quantitative framework for understanding Emiglitate's effects and pharmacokinetics. nih.govnih.govresearchgate.netfharrell.com

General Statistical Methods: Common statistical methods employed in pharmacological studies include Student's t-test for comparing groups, Analysis of Variance (ANOVA) for multiple group comparisons, and regression analysis. allucent.comepo.orgscienceopen.comresearchgate.neteuropa.eu Data are often expressed as mean values ± standard deviation (SD) or median and interquartile range (IQR), depending on data distribution. nih.govnih.govepo.org Statistical significance is typically defined by a p-value less than 0.05. allucent.comepo.orgresearchgate.netfharrell.com

Software and Tools: Software packages like SPSS and GraphPad Prism are commonly used for statistical analysis. epo.orgfharrell.com For pharmacokinetic analysis, specialized programs like MultiFit and SimBiology are utilized. nih.govmathworks.com

Pharmacokinetic (PK) analysis describes how a drug moves through the body (absorption, distribution, metabolism, and excretion - ADME). allucent.comquantics.co.uknih.govgdddrjournal.comresearchgate.net Two primary approaches are used:

Non-Compartmental Pharmacokinetic Analysis (NCA): NCA is a model-independent approach that directly calculates key PK parameters from measured drug concentration-time data without assuming a specific compartmental model. allucent.comquantics.co.uknih.govresearchgate.netresearchgate.netmathworks.com Common parameters derived from NCA include:

Maximum concentration (Cmax) allucent.comquantics.co.ukresearchgate.netresearchgate.net

Time of maximum concentration (Tmax) allucent.comquantics.co.ukresearchgate.netresearchgate.net

Area under the concentration-time curve (AUC), calculated using the trapezoidal rule. allucent.comquantics.co.ukresearchgate.netnih.govnih.govresearchgate.netmathworks.com

Terminal half-life (t1/2) allucent.comquantics.co.ukresearchgate.netresearchgate.net

Systemic clearance (CL) allucent.comquantics.co.ukresearchgate.netnih.govnih.govresearchgate.netmathworks.com

Volume of distribution (Vd) allucent.comquantics.co.ukresearchgate.netresearchgate.net NCA is often preferred in early-stage drug development due to its simplicity and efficiency, especially with intensive sampling schedules. quantics.co.ukresearchgate.net

Compartmental Pharmacokinetic Analysis: Compartmental modeling considers the body as a system of interconnected, kinetically homogeneous compartments (e.g., central compartment, peripheral compartments). allucent.comhumapub.comgdddrjournal.comrxkinetics.comcusabio.com This approach uses mathematical models, often involving nonlinear regression analysis, to describe drug disposition and predict concentration-time profiles. allucent.comhumapub.com For instance, a biexponential plasma decay for a related compound (BndNM) suggests a two-compartment model. nih.gov Compartmental models allow for the estimation of parameters such as volume of distribution of the central compartment (Vc), volume of distribution during the elimination phase (Vz), and distribution volume at steady state (Vss). dntb.gov.ua While NCA provides a faster estimation of parameters, compartmental analysis offers a more detailed understanding of drug distribution and elimination processes. researchgate.nethumapub.comrxkinetics.comcusabio.com

Population Pharmacokinetic/Pharmacodynamic Modeling

Population pharmacokinetic (PK) and pharmacodynamic (PD) modeling represents a sophisticated analytical approach used to characterize the drug exposure-response relationship across a diverse patient population. This methodology is vital for understanding inter-individual variability in drug absorption, distribution, metabolism, and excretion (PK), as well as the variability in the drug's pharmacological effects (PD). For a compound like Emiglitate, which functions as an alpha-glucosidase inhibitor, population PK/PD modeling would typically aim to quantify the relationship between systemic or local drug concentrations and its effect on postprandial glucose levels.

Emiglitate's primary mechanism of action involves the reversible inhibition of membrane-bound intestinal alpha-glucosidase enzymes, which are responsible for hydrolyzing complex carbohydrates into absorbable monosaccharides in the small intestine. This inhibition delays glucose absorption, thereby mitigating the rapid rise in blood glucose concentrations following meals nih.govnih.govwikipedia.orgwikidata.orgpharmakb.combmrb.ioguidetopharmacology.org. Pharmacokinetic studies have indicated that Emiglitate is almost completely absorbed from the gastrointestinal tract in fasted animal models wikidata.org. Furthermore, its effect on intestinal disaccharidases is not solely limited to oral ingestion, suggesting systemic distribution beyond the gut lumen wikidata.org. Analytical methods, such as High-Performance Liquid Chromatography (HPLC), are suitable for measuring Emiglitate concentrations in biological samples, which is a prerequisite for PK analysis rcsb.org.

In the context of population PK/PD modeling for Emiglitate, a typical study would involve collecting blood glucose measurements (as a PD endpoint) and, if measurable, plasma or intestinal lumen concentrations of Emiglitate (as PK data) from a cohort of individuals. The data would then be analyzed using nonlinear mixed-effects modeling software to estimate population PK parameters (e.g., absorption rate, clearance, volume of distribution) and PD parameters (e.g., maximum effect, concentration at half-maximal effect, baseline glucose levels). Covariates such as body weight, renal function, or baseline glycemic status would be investigated to explain observed inter-individual variability in drug response fishersci.ca.

While the general principles and utility of population PK/PD modeling for alpha-glucosidase inhibitors are well-established in drug development, detailed research findings and specific data tables pertaining to a comprehensive population pharmacokinetic/pharmacodynamic model for Emiglitate are not extensively available in publicly accessible scientific literature through the conducted searches. Such studies, if published, would typically present parameters describing Emiglitate's absorption profile, its distribution to relevant sites of action (e.g., intestinal brush border), and the quantitative relationship between its concentration and the reduction in postprandial glucose excursions. The absence of specific detailed data tables in the search results means that interactive data tables cannot be generated for Emiglitate's population PK/PD parameters at this time.

The application of population PK/PD modeling for Emiglitate would ideally contribute to:

Understanding Variability: Identifying patient-specific factors that influence Emiglitate's PK and PD, leading to a better understanding of why responses may differ among individuals.

Optimized Dosing: Informing optimal dosing strategies to achieve desired glycemic control while minimizing potential gastrointestinal side effects, which are common with alpha-glucosidase inhibitors due to their mechanism of action wikidata.org.

Translational Research: Bridging preclinical findings with clinical outcomes and potentially guiding future clinical trial designs.

Emerging Research Areas and Future Directions for Emiglitate

Exploration of Novel Therapeutic Indications Beyond Diabetes Mellitus

While the primary application of Emiglitate and other alpha-glucosidase inhibitors lies in the treatment of type 2 diabetes, the unique mechanism of action of AGIs has spurred investigations into their potential in a wider array of health conditions. Research indicates that AGIs may offer benefits in areas beyond traditional diabetes management. For instance, alpha-glucosidase inhibitors have shown promise in studies related to aging and aging-related diseases, including cardiovascular diseases and certain types of cancer wikipedia.orgbmrb.io. The ability of AGIs to modulate carbohydrate metabolism and potentially influence oxidative stress, gut microbiota, inflammatory responses, and nutrient-sensing pathways suggests their broader therapeutic applicability bmrb.io. While specific detailed research findings on Emiglitate for these novel indications are still emerging, its classification as an AGI positions it as a candidate for further exploration in these promising fields.

Development of Improved Alpha-Glucosidase Inhibitor Formulations

Current alpha-glucosidase inhibitor therapies, including Emiglitate, can sometimes be limited by factors such as frequent dosing requirements and gastrointestinal side effects, which may impact patient adherence fishersci.cawikidata.org. Consequently, significant research efforts are dedicated to developing improved formulations that enhance the efficacy and patient experience of AGIs.

Innovations in drug delivery systems are a key focus. Nanotechnology, for example, is being explored to create nano-formulations (ranging from 10 to 100 nm) that can protect drugs from degradation, optimize dissolution rates, and increase the saturation solubility of poorly soluble compounds, thereby improving bioavailability guidetopharmacology.orgwikidata.orgwikidata.org. This approach holds potential for Emiglitate to achieve more consistent absorption and potentially reduce localized gastrointestinal disturbances.

Integration of Multi-Omics Data in Emiglitate Research

The integration of multi-omics data, encompassing genomics, transcriptomics, proteomics, and metabolomics, represents a sophisticated approach to understanding complex biological systems and disease pathophysiology. These "omics" disciplines provide complementary insights into the genetic instructions, gene expression patterns, protein products and their interactions, and the complete set of metabolites within a biological sample fishersci.caresearchgate.net.

Personalized Medicine Approaches Based on Genetic and Metabolic Profiles

Personalized medicine is an evolving paradigm that aims to tailor medical treatment to the individual characteristics of each patient, primarily utilizing their unique genetic and metabolic profiles. This approach moves beyond the traditional "one-size-fits-all" model, recognizing that individual variations can significantly impact drug response and effectiveness.

Pharmacogenomics, a key component of personalized medicine, studies how an individual's genetic makeup influences their response to drugs. For Emiglitate and other AGIs, this could involve identifying specific genetic polymorphisms that predict a patient's sensitivity or resistance to the treatment. Metabolic profiling, through metabolomics, further refines this approach by providing real-time insights into an individual's biochemical state, which can also influence drug metabolism and efficacy researchgate.net.

By integrating genetic and metabolic data, healthcare professionals can potentially optimize Emiglitate therapy, selecting the most appropriate drug or combination, and determining the optimal dosage or regimen for a given patient. This personalized approach holds the promise of maximizing therapeutic effectiveness while minimizing variability in patient outcomes.

Innovations in Drug Discovery and Development Methodologies for Alpha-Glucosidase Inhibitors

The ongoing search for new and improved alpha-glucosidase inhibitors, including potential Emiglitate analogs, is driven by significant advancements in drug discovery and development methodologies. High-throughput screening (HTS) remains a cornerstone, enabling the rapid evaluation of large libraries of synthetic compounds and natural products for their inhibitory activity against alpha-glucosidase wikipedia.org. This allows for the efficient identification of lead compounds with desirable potency.

For example, a recent in-vitro high-throughput library screening of 258 synthetic compounds against alpha-glucosidase identified 63 active compounds with IC₅₀ values ranging from 3.2 μM to 50.0 μM. The most potent inhibitor identified was a derivative of an oxadiazole (compound 25), exhibiting an IC₅₀ value of 3.23 ± 0.8 μM wikipedia.org. This demonstrates the effectiveness of HTS in identifying novel AGI candidates.

Table 1: Potent Alpha-Glucosidase Inhibitors Identified via High-Throughput Screening wikipedia.org

| Compound Type | Compound ID | IC₅₀ (μM) |

| Oxadiazole derivative | 25 | 3.23 ± 0.8 |

| Ethyl-thio benzimidazolyl acetohydrazide | 228 | 6.10 ± 0.5 |

| Ethyl-thio benzimidazolyl acetohydrazide | 212 | 6.84 ± 1.3 |

| Ethyl-thio benzimidazolyl acetohydrazide | 230 | 7.34 ± 0.3 |

| Ethyl-thio benzimidazolyl acetohydrazide | 210 | 8.93 ± 1.0 |

| Acarbose (B1664774) (Standard) | - | 378.2 ± 0.12 |

Beyond initial screening, computational approaches such as virtual screening and molecular docking are increasingly vital. These methodologies allow researchers to predict how potential inhibitors might bind to the alpha-glucosidase enzyme, guiding the design of new compounds with improved affinity and specificity. The identification of novel scaffolds and compounds from diverse sources, including synthetic routes, natural products, and microorganisms, continues to expand the therapeutic landscape for AGIs. These innovations collectively accelerate the drug discovery pipeline, paving the way for the development of more effective and targeted alpha-glucosidase inhibitors.

Methodological Frameworks for Emiglitate Research Synthesis

Systematic Review Methodologies Applied to Emiglitate Studies

A systematic review serves as the foundation for evidence-based understanding of Emiglitate. It is a meticulous and transparent process designed to identify, appraise, and synthesize all relevant studies on a specific research question. nih.govnih.govszd.si The methodology for a systematic review of Emiglitate studies would adhere to a predefined protocol to ensure reproducibility and minimize bias. nih.gov

Key Steps in a Systematic Review of Emiglitate:

Formulating a Focused Research Question: The process begins with a clearly defined question, often structured using the PICO (Population, Intervention, Comparison, Outcome) framework. For instance, a question might be: "In preclinical models of [specific condition], does Emiglitate (Intervention) compared to a placebo (Comparison) affect [specific biomarker] (Outcome)?"

Comprehensive Literature Search: A thorough search of multiple databases (e.g., PubMed, Embase, Cochrane Library) is conducted to identify all relevant published and unpublished studies on Emiglitate. nih.gov This comprehensive search aims to reduce publication bias.

Study Selection Criteria: Pre-specified inclusion and exclusion criteria are applied to screen the identified studies. This ensures that only studies that directly address the research question are included in the review.

Data Extraction and Quality Appraisal: Data from the included studies are systematically extracted. The methodological quality and risk of bias of each study are then critically appraised using standardized tools.

The findings from a systematic review provide a comprehensive overview of the existing research on Emiglitate, highlighting areas where the evidence is strong and identifying gaps in the current knowledge base.

Meta-Analysis Techniques for Quantitative Evidence Synthesis

When systematic reviews of Emiglitate identify a sufficient number of homogenous quantitative studies, a meta-analysis can be performed. This statistical technique combines the results from individual studies to produce a single, more precise estimate of the effect of Emiglitate.

A meta-analysis of Emiglitate research would involve pooling quantitative data from multiple independent studies that address a similar research question. nih.govnih.gov This aggregation of data increases statistical power and can resolve uncertainties when individual studies report conflicting results.

Core Components of a Meta-Analysis on Emiglitate:

Effect Size Calculation: For each study, a standardized measure of the effect of Emiglitate (e.g., mean difference, odds ratio) is calculated.

Heterogeneity Assessment: Statistical tests are used to evaluate the degree of variation (heterogeneity) between the results of the individual studies.

Pooling of Data: If the studies are deemed sufficiently similar, their results are statistically combined using either a fixed-effect or random-effects model to generate a pooled effect estimate.

Qualitative Research Synthesis Approaches for Emiglitate-Related Research

Qualitative research can provide deep insights into the experiences, perspectives, and social contexts surrounding the use of a compound like Emiglitate, particularly in future clinical applications. Qualitative research synthesis, or meta-synthesis, is the methodology used to systematically review and integrate findings from multiple qualitative studies. ed.govresearchgate.netktdrr.org

Unlike a meta-analysis that aggregates numerical data, a meta-synthesis aims to develop a new and more comprehensive understanding of a phenomenon by interpreting and combining the themes and concepts from individual qualitative studies. ed.govyoutube.com

Common Approaches to Qualitative Synthesis in Emiglitate Research:

Thematic Synthesis: This approach involves identifying recurring themes across different qualitative studies and then synthesizing them to develop a broader understanding of the topic. youtube.com

Meta-ethnography: This interpretive method involves "translating" the concepts from one study into another to develop a new, overarching theoretical framework.

A qualitative synthesis could, for example, explore healthcare professionals' perspectives on the potential role of Emiglitate in a therapeutic area, based on early-phase research.

Ethical Considerations in Clinical and Preclinical Research of Emiglitate

All research involving Emiglitate, from initial preclinical investigations to potential future clinical trials, must be guided by stringent ethical principles to ensure the welfare of research participants and the integrity of the scientific process.

Ethical Imperatives in Preclinical Emiglitate Research:

In preclinical studies, which often involve animal models, ethical considerations are paramount. Key principles include:

The Three Rs (Replacement, Reduction, Refinement): Researchers must strive to replace animal use with non-animal methods where possible, reduce the number of animals used to the minimum necessary to obtain scientifically valid results, and refine experimental procedures to minimize any potential pain or distress.

Scientific Validity: Preclinical studies must be well-designed to ensure that the potential knowledge gained justifies the use of animals. srce.hrresearchgate.net

Humane Treatment: All animals must receive appropriate care and housing, and procedures should be performed by trained personnel to ensure their welfare.

Ethical Safeguards in Clinical Emiglitate Research:

Should Emiglitate progress to clinical trials involving human participants, a robust ethical framework is essential. nih.govmrctcenter.orgnih.govresearchgate.netsciepub.comresearchgate.netfda.gov This framework includes:

Informed Consent: A cornerstone of ethical clinical research, where potential participants must be fully informed about the study's purpose, procedures, potential risks, and benefits before voluntarily agreeing to participate. nih.govresearchgate.net

Risk-Benefit Assessment: The potential risks to participants must be minimized and justified by the potential benefits to the individual or to society. nih.govnih.gov

Confidentiality and Privacy: The personal and health information of research participants must be protected. nih.gov

Independent Ethical Review: All clinical research protocols must be reviewed and approved by an independent ethics committee or institutional review board (IRB) to ensure that the rights and welfare of participants are protected. sciepub.com

Adherence to these ethical principles is not only a moral obligation but also a fundamental requirement for the conduct of high-quality, trustworthy research on Emiglitate.

Q & A

Q. What in vivo experimental models are optimal for evaluating Emiglitate's efficacy in glucose regulation?

Methodological Answer: Use streptozotocin-induced diabetic rodent models to mimic insulin-dependent diabetes. Administer Emiglitate orally at doses of 10–40 mg/kg and measure postprandial glucose levels, insulin secretion, and hydrogen breath excretion (indicative of carbohydrate malabsorption). Include controls for α-glucosidase activity in intestinal mucosa homogenates . For longitudinal studies (>6 weeks), monitor changes in insulin demand and pancreatic β-cell function via immunohistochemistry.

Advanced Research Question

Q. How can researchers resolve contradictions in reported IC₅₀ values for Emiglitate's inhibition of α-glucosidase across studies?

Methodological Answer: Discrepancies may arise from differences in assay conditions (pH, substrate concentration) or enzyme sources (e.g., human vs. murine α-glucosidase). Standardize protocols using recombinant human α-glucosidase and kinetic assays under physiological pH (6.8–7.4). Compare inhibition curves using nonlinear regression analysis and validate with in situ intestinal perfusion models. Cross-reference with structural studies of Emiglitate-enzyme binding via molecular docking .

Basic Research Question